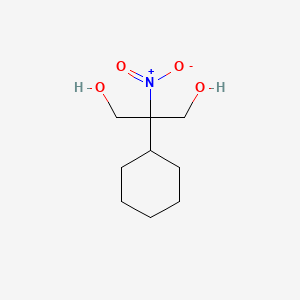
2-Cyclohexyl-2-nitropropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-2-nitropropane-1,3-diol is an organic compound known for its antimicrobial properties. It is a white solid that is commonly used as a preservative in various industrial and consumer products. The compound is particularly effective against a wide range of bacteria, making it a valuable component in products that require long-term preservation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-nitropropane-1,3-diol typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane through a nitroaldol reaction . The reaction conditions often require a controlled environment to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound has scaled up significantly over the years. The process involves large-scale bromination reactions, often conducted in specialized reactors to handle the exothermic nature of the reaction. The compound is then purified and crystallized to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexyl-2-nitropropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-2-nitropropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Employed in microbiological studies due to its antimicrobial properties.
Medicine: Utilized as a preservative in pharmaceutical formulations to extend shelf life.
Industry: Commonly used in the production of cosmetics, personal care products, and industrial water systems to prevent microbial growth
Wirkmechanismus
The antimicrobial action of 2-Cyclohexyl-2-nitropropane-1,3-diol is primarily due to its ability to disrupt bacterial cell membranes. The compound interacts with thiol groups in bacterial proteins, leading to the oxidation of these groups and subsequent cell death. Additionally, the compound can generate reactive oxygen species that further contribute to its bactericidal effects .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-nitropropane-1,3-diol: Known for its antimicrobial properties and used in similar applications.
2-Nitro-2-bromo-1,3-propanediol: Another compound with broad-spectrum antimicrobial activity
Uniqueness: 2-Cyclohexyl-2-nitropropane-1,3-diol is unique due to its cyclohexyl group, which enhances its stability and effectiveness compared to other similar compounds. This structural feature allows it to be more effective in various industrial and consumer applications .
Eigenschaften
CAS-Nummer |
649766-14-3 |
|---|---|
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-cyclohexyl-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C9H17NO4/c11-6-9(7-12,10(13)14)8-4-2-1-3-5-8/h8,11-12H,1-7H2 |
InChI-Schlüssel |
SSRGVAXUAPSGEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(CO)(CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12607773.png)
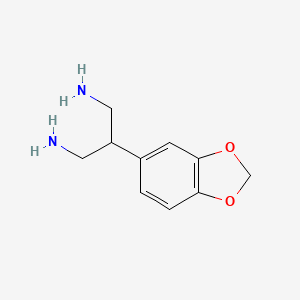
![5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12607787.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-](/img/structure/B12607794.png)

![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)
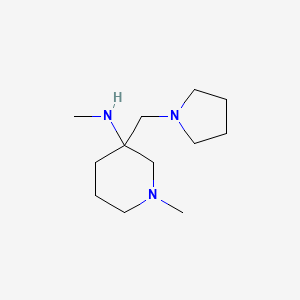
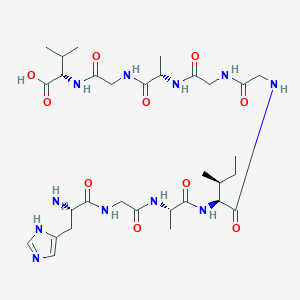
![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
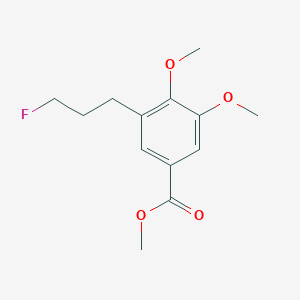
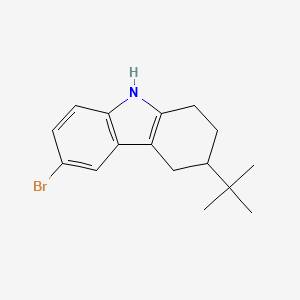
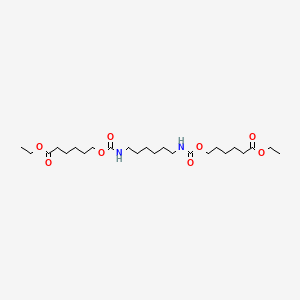
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)

